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Compound of Interest

Compound Name: DL-Borneol

Cat. No.: B1667372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the foundational research on the

pharmacokinetics of DL-Borneol, a bicyclic monoterpene widely used in traditional medicine

and investigated for its role as a penetration enhancer.[1] This document summarizes key data

on its absorption, distribution, metabolism, and excretion (ADME), presents detailed

experimental protocols from pivotal studies, and visualizes complex processes to facilitate a

deeper understanding.

Absorption
DL-Borneol is readily absorbed following various routes of administration, including oral,

intravenous, and intranasal routes. The route of administration significantly influences its

bioavailability and absorption rate.

Oral Administration: Following oral ingestion, borneol is rapidly absorbed. In mice, it can be

detected in the brain as early as 5 minutes post-dosing.[2] However, the absolute oral

bioavailability is comparatively lower than other routes, reported to be around 42.99% in

mice.[3] Studies in rats have also indicated a rapid absorption and excretion pattern, with a

single peak phenomenon observed in plasma concentration-time curves.[4] Some studies,

however, suggest a lower oral bioavailability for borneol and isoborneol (11.9%–14.0% and

2.0%–4.9%, respectively) in rats.[5]
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Intranasal Administration: Intranasal administration results in prompt and thorough

absorption.[6] In rats, the bioavailability via the intranasal route was found to be 90.82%, with

a Tmax of 10 minutes.[6] Similarly, in mice, the absolute bioavailability for intranasal

administration was 90.68%.[3] This route provides a rapid absorption into both the blood and

the brain.[3]

Intravenous Administration: Intravenous administration leads to rapid distribution and

metabolism, bypassing the absorption process.[3] This route serves as the benchmark for

determining the absolute bioavailability of other administration routes.

Distribution
Once absorbed, borneol distributes to various tissues, with a notable ability to cross the blood-

brain barrier (BBB).[6][7]

Tissue Distribution in Mice: Following intravenous and intranasal administration in mice,

borneol is primarily distributed to tissues with abundant blood supply.[6] Higher

concentrations are found in the heart, brain, and kidney, while lower concentrations are

observed in the liver, spleen, and lung.[6] After oral administration to mice, natural borneol

was found to be rapidly absorbed into the brain, reaching a maximal brain concentration of

86.52 µg/g one hour after dosing.[2][6]

Brain Targeting: Intranasal administration has shown a higher brain-targeting efficiency

compared to oral administration. The relative brain targeted coefficient for intranasal

administration in mice was 68.37%, significantly higher than the 38.40% observed for oral

administration.[3] Borneol's ability to enhance drug delivery to the central nervous system is

a key area of research.[8][9][10] It is suggested that borneol's "orifice-opening" effect is

principally derived from its ability to open the BBB in a rapid and reversible manner.[7][8]

Metabolism
DL-Borneol undergoes metabolism primarily in the liver. The main metabolic pathways include

oxidation and glucuronidation.

Oxidation to Camphor: A primary metabolic reaction is the oxidation of borneol to camphor.

[11][12] This biotransformation has been observed in mice, rats, and rabbits.[11] The

conversion to camphor appears to contribute to the first-pass elimination of borneol.[11] In
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vitro studies using human liver microsomes have identified several cytochrome P450

isoenzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6,

CYP2E1, CYP3A4, and CYP3A5) that can mediate this oxidation.[5]

Glucuronidation: Borneol also undergoes Phase II metabolism, specifically glucuronidation,

to form borneol-2-O-glucuronide.[5] This process is catalyzed by UDP-

glucuronosyltransferases (UGTs) in the liver.

The metabolic pathway from borneol to camphor is a key step in its degradation.[12][13]
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Fig. 1: Metabolic Pathways of DL-Borneol.

Excretion
Borneol and its metabolites are eliminated from the body through various routes. Following oral

administration in rats, approximately 90% of borneol is eliminated within 4 hours.[4]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of borneol from various

studies.

Table 1: Pharmacokinetic Parameters of Borneol in Mice after a Single Dose of 30.0 mg/kg[3]
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Administrat
ion Route

Matrix Tmax (min)
Cmax
(µg/mL or
µg/g)

AUC (0-t) (µ
g/min/mL or
µ g/min/g )

Absolute
Bioavailabil
ity (F)

Intravenous Plasma 1 84.24 ± 15.32
1184.26 ±

213.17
-

Brain 1 63.18 ± 11.49
946.37 ±

170.35
-

Intranasal Plasma 10 19.35 ± 3.52
1074.28 ±

193.37
90.68%

Brain 20 14.53 ± 2.64
789.24 ±

142.06
-

Oral Plasma 20 8.76 ± 1.59
509.03 ±

91.63
42.99%

Brain 30 5.83 ± 1.06
398.71 ±

71.77
-

Table 2: Pharmacokinetic Parameters of Borneol in Rats after Oral Administration (162.0

mg/kg)[4]

Group Tmax (min) Cmax (µg/mL)
AUC (0-t) (µ
g/min/mL )

AUC (0-∞) (µ
g/min/mL )

Ischemia-

Reperfusion
39.00 ± 5.48 5.41 ± 1.43 428.18 ± 109.05 460.57 ± 114.68

Sham-Operated 42.00 ± 6.71 1.34 ± 0.35 114.21 ± 28.55 129.38 ± 32.35

Experimental Protocols
Protocol 1: Pharmacokinetics in Mice (Intravenous,
Intranasal, Oral)[3]

Subjects: Male Kunming mice.
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Dosing: A single dose of 30.0 mg/kg of borneol was administered via intravenous, intranasal,

or oral routes.

Sample Collection: Blood and brain samples were collected at 1, 3, 5, 10, 20, 30, 60, 90, and

120 minutes post-administration.

Sample Preparation:

Plasma was obtained by centrifuging blood samples.

Brain tissue was homogenized.

Liquid-liquid extraction was performed on plasma and brain homogenates using ethyl

acetate with octadecane as the internal standard.[6]

Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

Calibration Curve: Linear range of 0.11–84.24 µg/ml for plasma and 0.16–63.18 µg/g for

brain.

Recovery: Methodological and extraction recoveries were between 85%-115%.

Precision: Intra-day and inter-day variabilities were ≤5.00% RSD.

Data Analysis: Pharmacokinetic parameters were calculated using Kinetica software.
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Fig. 2: Workflow for Mouse Pharmacokinetic Study.

Protocol 2: Pharmacokinetics in Rats (Oral)[4]
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Subjects: Male Sprague-Dawley rats.

Model: Cerebral ischemia-reperfusion (IR) model induced by middle cerebral artery

occlusion (MCAO) and a sham-operated (SO) group.

Dosing: Oral administration of borneol at a dosage of 162.0 mg/kg.

Sample Collection: Blood samples were collected at various time points after administration.

Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

Data Analysis: Non-compartmental analysis of pharmacokinetic parameters using Kinetica

software.

Protocol 3: Sensitive Quantification in Rat Plasma (GC-
MS)[11][14]

Subjects: Sprague-Dawley rats.

Sample Preparation:

A small volume (70 µL) of plasma (containing naphthalene as an internal standard) was

used.

Liquid-liquid microextraction was performed with 35 µL of n-hexane.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with programmable

temperature vaporizing-based large-volume injection (20 µL of extract).

Lower Limit of Quantification (LLOQ): 0.98 nmol/L for borneol, isoborneol, and camphor.

This was noted to be 33–330 times more sensitive than previously reported assays.[11]

Mass Spectrometry: Operated in electron impact (EI) mode at 70 eV. Selected ion

monitoring was used for quantification.[11]

Data Analysis: Pharmacokinetic parameters were estimated using a non-compartmental

model with Kinetica 5.0 software.[11]
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Fig. 3: Workflow for Sensitive GC-MS Quantification.

Role as a Bio-enhancer
A significant aspect of borneol's pharmacology is its ability to enhance the absorption and

bioavailability of other drugs.[14][15] It has been shown to increase the gastrointestinal

absorption of water-insoluble drugs when co-administered.[14] Borneol can also improve the

delivery of drugs to the brain by increasing the permeability of the blood-brain barrier.[7][8] The

mechanisms for this enhancement are thought to involve the inhibition of efflux transporters like

P-glycoprotein and the modulation of tight junction proteins.[8][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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